Celastrol Exhibits 16-Fold Lower Cytotoxicity than Triptolide in HBZY-1 Mesangial Cells While Retaining Anti-Inflammatory Activity
In a direct head-to-head comparison using HBZY-1 rat mesangial cells, celastrol demonstrated substantially lower cytotoxic liability than triptolide. The anti-inflammatory EC50 values for both compounds were determined in parallel, enabling calculation of a therapeutic window ratio (cytotoxicity IC50 / anti-inflammatory EC50) [1]. This differential cytotoxicity profile is critical for researchers evaluating compounds for chronic inflammatory models where sustained cell viability is required.
| Evidence Dimension | Cytotoxicity and anti-inflammatory activity in mesangial cells |
|---|---|
| Target Compound Data | Cytotoxicity IC50: 3715 ± 342 nM; Anti-inflammatory EC50: 1040 ± 40 nM |
| Comparator Or Baseline | Triptolide: Cytotoxicity IC50: 230.3 ± 9.9 nM; Anti-inflammatory EC50: 20.7 ± 2.1 nM |
| Quantified Difference | Celastrol cytotoxicity IC50 is 16.1-fold higher (less cytotoxic) than triptolide; therapeutic index ratio (IC50/EC50): Celastrol = 3.6 vs Triptolide = 11.1 |
| Conditions | HBZY-1 rat glomerular mesangial cell line; cytotoxicity measured by MTT assay; anti-inflammatory activity measured by inhibition of TNF-α-induced MCP-1 expression |
Why This Matters
Researchers studying renal inflammation or conducting chronic exposure experiments should select celastrol over triptolide when minimizing compound-induced cytotoxicity is a priority, as evidenced by the 16-fold higher cytotoxic IC50.
- [1] Table 1: Cytotoxicity and anti-inflammatory activity of triptolide and celastrol in HBZY-1 and RAW264.7 cells. Molecules (PMC6268481). View Source
